molecular formula C9H6N2O3 B14740255 5-Phenyl-2h-1,3,4-oxadiazine-2,6(3h)-dione CAS No. 5335-46-6

5-Phenyl-2h-1,3,4-oxadiazine-2,6(3h)-dione

Cat. No.: B14740255
CAS No.: 5335-46-6
M. Wt: 190.16 g/mol
InChI Key: ZBYLFXRPTLGLIW-UHFFFAOYSA-N
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Description

5-Phenyl-2h-1,3,4-oxadiazine-2,6(3h)-dione is a heterocyclic compound that contains an oxadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2h-1,3,4-oxadiazine-2,6(3h)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carbonyl compounds in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenyl group or other substituents on the oxadiazine ring can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-Phenyl-2h-1,3,4-oxadiazine-2,6(3h)-dione can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with similar structures have been studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, these compounds may be explored for their potential as drug candidates due to their unique structural features.

Industry

In industry, such compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 5-Phenyl-2h-1,3,4-oxadiazine-2,6(3h)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3,4-oxadiazole: Another heterocyclic compound with a similar structure but different ring composition.

    2-Phenyl-1,3,4-oxadiazine: A compound with a similar oxadiazine ring but different substitution pattern.

Uniqueness

5-Phenyl-2h-1,3,4-oxadiazine-2,6(3h)-dione is unique due to its specific ring structure and substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

5335-46-6

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

5-phenyl-3H-1,3,4-oxadiazine-2,6-dione

InChI

InChI=1S/C9H6N2O3/c12-8-7(10-11-9(13)14-8)6-4-2-1-3-5-6/h1-5H,(H,11,13)

InChI Key

ZBYLFXRPTLGLIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)OC2=O

Origin of Product

United States

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